- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,
Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)
943320-61-4 structure
Product Name:3-Ethynylimidazo[1,2-b]pyridazine
كاس عدد:943320-61-4
وسط:C8H5N3
ميغاواط:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
Update Time:2024-10-25
3-Ethynylimidazo[1,2-b]pyridazine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-ethynyl-Imidazo[1,2-b]pyridazine
- 1 WEEK
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Ethynylimidazolo[1,2-b]pyridazine
- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
- AK141388
- VYOHSFQVMLAURO-UHFFFAOYSA-N
- 3-ethynylimidazo[1,2-b]pyridazin
- Imidazo[1,2-b]pyridazine,3-ethynyl-
- FCH1189256
- PB19496
- AX8281570
- Y3232
- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
- AKOS022173227
- SY097707
- 5YDU6N6N3Z
- 943320-61-4
- 3-Ethynylimidazolo(1,2-b)pyridazine
- CS-M1484
- DB-083331
- DTXSID70676599
- SCHEMBL588691
- MFCD17012027
- 3-Ethynylimidazo(1,2-b)pyridazine
- Imidazo(1,2-b)pyridazine, 3-ethynyl-
- EN300-246672
- AS-34548
- DTXCID10627348
- UNII-5YDU6N6N3Z
-
- MDL: MFCD17012027
- نواة داخلي: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
- مفتاح Inchi: VYOHSFQVMLAURO-UHFFFAOYSA-N
- ابتسامات: C#CC1N2C(C=CC=N2)=NC=1
حساب السمة
- نوعية دقيقة: 143.048347172g/mol
- النظائر كتلة واحدة: 143.048347172g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 193
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 30.2
- إكسلوغ 3: 0.6
الخصائص التجريبية
- كثيف: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- الذوبان: 微溶 (1.2 g/L) (25 ºC),
3-Ethynylimidazo[1,2-b]pyridazine أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- ظروف التخزين:Sealed in dry,2-8°C(BD261705)
3-Ethynylimidazo[1,2-b]pyridazine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188289-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 5g |
$1064.88 | 2023-08-31 | |
| Alichem | A029188289-10g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 10g |
$1726.20 | 2023-08-31 | |
| Alichem | A029188289-25g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 25g |
$1775.50 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E896910-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | ≥95% | 5g |
4,503.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0095-25g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 25g |
$1022 | 2023-09-07 | |
| Chemenu | CM109152-100mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 100mg |
$72 | 2021-08-06 | |
| Chemenu | CM109152-250mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 250mg |
$155 | 2021-08-06 | |
| Chemenu | CM109152-1g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 1g |
$356 | 2021-08-06 | |
| Chemenu | CM109152-5g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 5g |
$1239 | 2021-08-06 | |
| Chemenu | CM109152-10g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 10g |
$1706 | 2021-08-06 |
3-Ethynylimidazo[1,2-b]pyridazine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
المراجع
- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
المراجع
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
المراجع
- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
المراجع
- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
المراجع
- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
المراجع
- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1, Cell Reports, 2015, 10(11), 1850-1860
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
المراجع
- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
المراجع
- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
المراجع
- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
المراجع
- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt
المراجع
- Quinazoline compound and its application in preparation of antitumor drug, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
المراجع
- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
المراجع
- Preparation of indan derivatives as protein kinase inhibitors, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C
المراجع
- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
المراجع
- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
المراجع
- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
المراجع
- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease, ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
المراجع
- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
المراجع
- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,
3-Ethynylimidazo[1,2-b]pyridazine Raw materials
- ethynyltrimethylsilane
- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine
- 3-Bromoimidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)
3-Ethynylimidazo[1,2-b]pyridazine Preparation Products
3-Ethynylimidazo[1,2-b]pyridazine الوثائق ذات الصلة
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) منتجات ذات صلة
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1487219-84-0(Imidazo[1,2-b]pyridazine, 6-chloro-3-ethynyl-)
- 572910-56-6(3-methylimidazo[1,2-b]pyridazine)
- 943320-60-3(3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine)
- 1487220-23-4(3-Ethynyl-2-methylimidazo[1,2-b]pyridazine)
- 17412-37-2(2-Methylimidazo[1,2-b]pyridazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
الموردين الموصى بهم
Inner Mongolia Xinhong Biological Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
烟台朗裕新材料科技有限公司
عضو ذهبي
مورد الصين
مُحْضِر
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
مورد الصين
مُحْضِر
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة